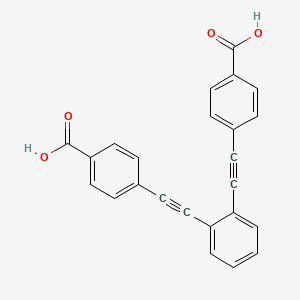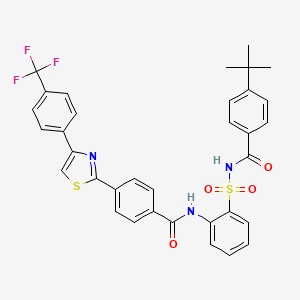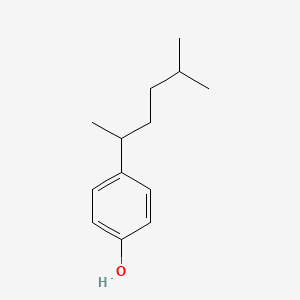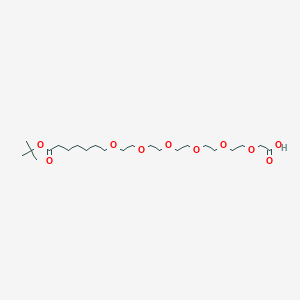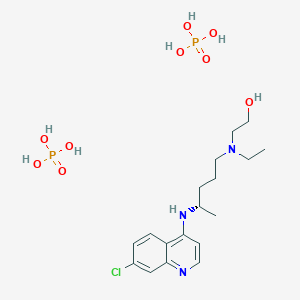
(S)-(+)-Hydroxy Chloroquine Diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-Hydroxy Chloroquine Diphosphate is a chiral derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. The presence of the hydroxyl group in its structure enhances its pharmacological properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hydroxy Chloroquine Diphosphate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-(+)-Hydroxy Chloroquine.
Phosphorylation: The hydroxyl group of (S)-(+)-Hydroxy Chloroquine is phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the phosphorylation reaction.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (S)-(+)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The chloroquine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chloroquine analogs.
Aplicaciones Científicas De Investigación
(S)-(+)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Hydroxy Chloroquine Diphosphate involves several molecular targets and pathways:
Inhibition of Autophagy: The compound inhibits the autophagy process by interfering with lysosomal function.
Immunomodulation: It modulates the immune response by affecting the production of cytokines and other inflammatory mediators.
Antiviral Activity: The compound inhibits viral replication by interfering with the viral entry and replication processes.
Comparación Con Compuestos Similares
Chloroquine: A widely used antimalarial drug with similar structure but lacks the hydroxyl group.
Hydroxychloroquine: A derivative of chloroquine with a hydroxyl group, used in the treatment of autoimmune diseases.
Primaquine: Another antimalarial drug with a different mechanism of action.
Uniqueness: (S)-(+)-Hydroxy Chloroquine Diphosphate is unique due to its chiral nature and the presence of the hydroxyl group, which enhances its pharmacological properties and reduces toxicity compared to its analogs.
Propiedades
Fórmula molecular |
C18H32ClN3O9P2 |
|---|---|
Peso molecular |
531.9 g/mol |
Nombre IUPAC |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1 |
Clave InChI |
CRCWPKGKPRVXAP-UTLKBRERSA-N |
SMILES isomérico |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
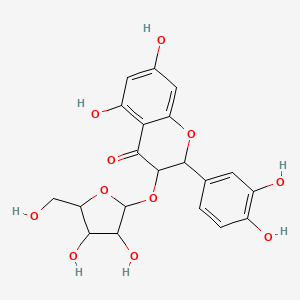
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

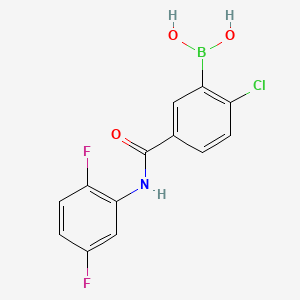
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
